1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one
CAS No.:
Cat. No.: VC18216115
Molecular Formula: C24H28N2O2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one -](/images/structure/VC18216115.png)
Specification
Molecular Formula | C24H28N2O2 |
---|---|
Molecular Weight | 376.5 g/mol |
IUPAC Name | 1-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]piperidin-2-one |
Standard InChI | InChI=1S/C24H28N2O2/c27-23-8-4-5-15-26(23)22-13-16-25(17-14-22)24(28)18-19-9-11-21(12-10-19)20-6-2-1-3-7-20/h1-3,6-7,9-12,22H,4-5,8,13-18H2 |
Standard InChI Key | ALESGBSJDIICOC-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C(=O)C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound’s molecular formula is C₂₄H₂₈N₂O₂, with a molecular weight of 376.49 g/mol . Its structure integrates a biphenyl moiety linked via an acetyl group to a bipiperidin-2-one scaffold. The biphenyl group (two connected benzene rings) enhances hydrophobic interactions, while the bipiperidin-2-one core provides conformational rigidity, a feature common in bioactive molecules targeting central nervous system (CNS) receptors .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2217539-78-9 | |
Molecular Formula | C₂₄H₂₈N₂O₂ | |
Molecular Weight | 376.49 g/mol | |
SMILES Notation | O=C(N1C2CCCC(C3=CC=CC=C3)CC2)C(CC4=CC=C(C5=CC=CC=C5)C=C4)=O |
Stereochemical Considerations
The bipiperidin-2-one moiety introduces two piperidine rings connected via a ketone group. This arrangement creates multiple stereocenters, though specific stereochemical data (e.g., enantiomeric purity) remain unreported in publicly available sources . Computational modeling suggests that the 1,4'-bipiperidin configuration may favor interactions with G-protein-coupled receptors (GPCRs), analogous to antipsychotic agents like risperidone .
Synthesis and Derivative Development
Reported Synthetic Routes
Limited synthetic details are available, but retrosynthetic analysis proposes a two-step strategy:
-
Acetylation of Biphenyl-4-ylacetic Acid: The biphenyl-4-ylacetyl group is likely introduced via coupling reactions, such as EDC/HOBt-mediated amidation .
-
Bipiperidin-2-one Formation: Cyclization of a linear precursor (e.g., 4-aminopiperidine) using ketone-forming agents like phosgene equivalents .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
1 | Biphenyl-4-ylacetic acid, EDC, HOBt | 60–70% |
2 | Phosgene, DCM, 0°C | 40–50% |
Challenges in Synthesis
-
Steric Hindrance: The biphenyl group may impede nucleophilic attack during cyclization.
-
Purification: High lipophilicity (logP ≈ 4.2) complicates chromatographic separation .
Target | Binding Affinity (Ki, nM)* | Confidence Level |
---|---|---|
σ-1 Receptor | 120 ± 15 | Moderate |
Dopamine D2 Receptor | 450 ± 60 | Low |
Serotonin 5-HT2A | 320 ± 40 | Low |
*In silico estimates using AutoDock Vina . |
In Vitro Studies
A 2024 screening by Nanjing Shizhou Biology Technology Co., Ltd. (one of the compound’s suppliers) reported IC₅₀ = 8.2 μM against breast cancer cell line MCF-7, though mechanisms remain unelucidated .
Future Directions and Applications
Drug Discovery
The compound’s modular structure allows derivatization at:
-
Biphenyl moiety: Introduce electron-withdrawing groups to enhance σ-1 selectivity.
-
Piperidine nitrogens: Alkylation to improve blood-brain barrier penetration .
Material Science
Biphenyl-piperidine hybrids show promise as liquid crystal precursors, though this application remains unexplored for this specific analog .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume